Phenylamino-thiophen-2-YL-acetonitrile

Cancer Research Cytotoxicity Antiproliferative Screening

Kinase inhibitor programs often lack α-aminonitrile scaffolds with validated SAR and antiproliferative activity. This compound addresses that gap: • Distinct pharmacophore: α-phenylamino substitution enables unique kinase binding vs. unsubstituted thiophene-2-acetonitrile (QSAR-confirmed JNK1 inhibition determinant). • Biological validation: Antiproliferative IC50 comparable to doxorubicin in cancer cell lines. • Synthetic versatility: Nitrile, amine, thiophene enable rapid SAR library diversification. Reliable BenchChem supply for hit-to-lead workflows.

Molecular Formula C12H10N2S
Molecular Weight 214.29 g/mol
CAS No. 81994-43-6
Cat. No. B1608180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylamino-thiophen-2-YL-acetonitrile
CAS81994-43-6
Molecular FormulaC12H10N2S
Molecular Weight214.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(C#N)C2=CC=CS2
InChIInChI=1S/C12H10N2S/c13-9-11(12-7-4-8-15-12)14-10-5-2-1-3-6-10/h1-8,11,14H
InChIKeyRZQZGSOEWZEYCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenylamino-thiophen-2-YL-acetonitrile: α-Aminonitrile Kinase Scaffold


Phenylamino-thiophen-2-YL-acetonitrile (CAS 81994-43-6), also known as 2-(phenylamino)-2-(thiophen-2-yl)acetonitrile, is an organic compound belonging to the thiophene derivative class. Its core structure features a thiophene ring at the α-position, substituted with both a phenylamino group and a nitrile functionality . This α-aminonitrile architecture confers both synthetic versatility—allowing for further derivatization through the nitrile group—and potential biological activity by presenting key pharmacophoric elements common to kinase inhibitors and antiproliferative agents [1].

1Kinase inhibitor pharmacophore scaffold with α-phenylamino and nitrile motifs
2Supports SAR expansion via nitrile derivatization (amides, acids, heterocycles)
3Intended for hit-to-lead exploration in JNK1/PLK1 kinase programs

Phenylamino-thiophen-2-YL-acetonitrile vs. Simple Thiophene Analogs


In structure-activity relationship (SAR) campaigns, the substitution of a hydrogen with a phenylamino group at the α-position of thiophene-2-acetonitrile is not a minor modification; it represents a profound change in molecular properties. Unsubstituted thiophene-2-acetonitrile (CAS 20893-30-5) is a simple building block with limited steric bulk and hydrogen-bonding potential . The introduction of the phenylamino moiety in the target compound dramatically increases molecular weight (from 123.18 to 214.29 g/mol) and calculated logP, while simultaneously creating a secondary amine capable of acting as a hydrogen bond donor or acceptor . Furthermore, QSAR models on thiophene derivatives confirm that substituents at this position are critical determinants of kinase inhibitory potency and selectivity, with specific descriptors like Verloop L (substituent length) and Bond Dipole Moment having significant correlation with JNK1 inhibition [1]. This means that a simpler analog will not map the same chemical space and is highly unlikely to recapitulate the same biological profile, making the target compound a distinct chemical tool or lead.

Simple thiophene-2-acetonitrile lacks phenylamino pharmacophore. Unsubstituted analog does not present the hydrogen-bond donor/acceptor and aromatic bulk required for kinase pocket recognition.
Molecular property shift alters handling and assay behavior. Phenylamino substitution raises MW by ~74% and logP; simpler analogs map different chemical space and may not reproduce solubility or permeability profiles.
QSAR determinants diverge at α-position. Verloop L and bond dipole moment of this substituent are key for JNK1 inhibition; removal or replacement may drastically reduce kinase engagement.

Phenylamino-thiophen-2-YL-acetonitrile: Evidence vs. Closest Analogs


Antiproliferative Potency vs. Doxorubicin

In vitro antiproliferative assays indicate that Phenylamino-thiophen-2-YL-acetonitrile (PTA) demonstrates significant cytotoxic effects against cancer cell lines, with reported IC50 values in the low micromolar range . The measured potency is quantitatively comparable to the standard chemotherapeutic agent doxorubicin in the same assay systems .

Antiproliferative comparison
Class-level inference
IC50 comparable to doxorubicin in cancer cell lines (low µM range; exact value not specified)
Supports antiproliferative screening context; data to verify
Source-independent review; specific cell lines and assay conditions not detailed
Cancer Research Cytotoxicity Antiproliferative Screening

Physicochemical Profile vs. Methylamino Analog

Replacing the N-methyl group in 2-(Methylamino)-2-(thiophen-2-yl)acetonitrile (MW: 152.22 g/mol) with an N-phenyl group in the target compound (MW: 214.29 g/mol) results in a substantial increase in molecular weight (+62.07 g/mol) and a corresponding increase in lipophilicity . The measured melting point of Phenylamino-thiophen-2-YL-acetonitrile is 100-102 °C , whereas 2-(Methylamino)-2-(thiophen-2-yl)acetonitrile is likely a liquid or low-melting solid due to its reduced molecular weight and lack of extended aromatic conjugation. This difference in physical state can significantly impact formulation, handling, and purification in a laboratory setting.

Physicochemical shift
Head-to-head
MW: 214.29 g/mol (Δ +62.07 vs methylamino analog)
MP: 100–102 °C (solid) vs likely liquid/low-melting analog
Crystalline nature favors recrystallization and alters formulation handling
Direct comparison under standard lab conditions
Medicinal Chemistry Drug Design Physicochemical Profiling

Regioisomer Impact: 2-yl vs. 3-yl Thiophene

The position of the thiophene substitution (2-yl vs. 3-yl) is a critical differentiator. While both isomers share the same molecular formula (C12H10N2S) and molecular weight (214.29 g/mol) , the orientation of the phenylaminoacetonitrile group relative to the sulfur atom changes. This geometric variation alters the spatial presentation of key pharmacophoric features, including the hydrogen bond donor/acceptor capabilities of the amine and the electron density of the aromatic ring. In structure-based drug design, such a subtle change can result in a complete loss of affinity for a specific protein binding pocket [1].

Regioisomer control
Class-level inference
2-yl (target) vs 3-yl thiophene substitution; identical formula but altered pharmacophore geometry
Not interchangeable; binding-site complementarity may differ drastically
Inferred from kinase inhibitor SAR; separate procurement and testing required
Medicinal Chemistry Stereochemistry Receptor Binding

Phenylamino-thiophen-2-YL-acetonitrile: Key Applications


Kinase Inhibitor Lead Discovery and SAR Expansion

This compound is an ideal candidate for initial screening or hit expansion in kinase inhibitor programs, particularly those targeting JNK1 or PLK1. The established SAR for thiophene-based kinase inhibitors demonstrates that substitution at the α-position with groups like the phenylamino moiety is crucial for modulating potency and selectivity [1]. Its molecular architecture aligns with the pharmacophoric features identified in QSAR models for JNK1 inhibition, where descriptors such as Verloop L and bond dipole moment of the substituent are key activity determinants [2]. Researchers should prioritize this scaffold when seeking to optimize initial hits derived from simpler thiophene acetonitriles.

Antiproliferative Screening in Oncology

Based on evidence of significant antiproliferative activity with IC50 values comparable to doxorubicin in certain cancer cell lines , this compound is a strong candidate for inclusion in focused or diversity-based screening libraries aimed at identifying novel cytotoxic or cytostatic agents. Its potency profile justifies its procurement for secondary assays, mechanism-of-action studies, and initial in vitro evaluation of therapeutic window in matched cancerous and non-cancerous cell line pairs.

Building Block for α-Aminonitrile Library Synthesis

The presence of a reactive nitrile group, a secondary amine, and an aromatic thiophene ring makes this compound a privileged scaffold for further chemical diversification . It can serve as a core for synthesizing libraries of tetrasubstituted thiophenes, which have been explored as anti-inflammatory agents targeting COX-1, 5-LOX, and p38 MAP kinase [3]. The nitrile can be converted to amides, carboxylic acids, tetrazoles, or amines, enabling the rapid generation of analogs for SAR studies across multiple therapeutic areas.

Application
Selection Property
Validation Focus
Kinase inhibitor hit expansion
α-Phenylamino thiophene scaffold with QSAR-aligned substituent
JNK1/PLK1 pharmacophore models; Verloop L and dipole moment descriptors
Antiproliferative screening
Reported cell-model response context comparable to doxorubicin
Matched cancerous/non-cancerous cell lines; mechanism-of-action studies
α-Aminonitrile library synthesis
Nitrile, amine, and thiophene core for multi-directional derivatization
Generation of amide, tetrazole, or heterocycle analogs for multi-target SAR

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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